molecular formula C10H14O2 B123397 Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- CAS No. 156145-74-3

Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-

Cat. No. B123397
M. Wt: 166.22 g/mol
InChI Key: FBWBTJJCGGUPJP-HZGVNTEJSA-N
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Description

Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-, commonly known as menthone, is a cyclic monoterpene ketone with a peppermint-like odor. It is a natural compound found in many plant species, including peppermint, spearmint, and pennyroyal. Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.

Mechanism Of Action

The mechanism of action of menthone is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. Menthone has been shown to interact with ion channels, receptors, and enzymes, which may contribute to its biological activities. For example, menthone has been shown to interact with the TRPA1 ion channel, which is involved in pain and inflammation. Additionally, menthone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Biochemical And Physiological Effects

Menthone has been shown to have various biochemical and physiological effects, including antibacterial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to inhibit the growth of several strains of bacteria, scavenge free radicals, reduce inflammation, and alleviate pain. Additionally, menthone has been shown to have hepatoprotective effects, which may be beneficial in preventing liver damage.

Advantages And Limitations For Lab Experiments

Menthone has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. However, there are also some limitations to its use in experiments, including its volatility, instability, and potential for oxidation. Additionally, menthone may interact with other compounds in the experimental system, which may complicate data interpretation.

Future Directions

There are several future directions for menthone research, including its potential use as a natural antimicrobial agent, its role in preventing oxidative stress-related diseases, and its use in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its interactions with other cellular targets. Finally, the development of novel menthone derivatives with improved bioactivity and stability may lead to the discovery of new therapeutic agents.

Synthesis Methods

Menthone can be synthesized through several methods, including steam distillation of peppermint oil, oxidation of menthol, and cyclization of pulegone. The most common method for menthone synthesis is the steam distillation of peppermint oil. Peppermint oil is extracted from the leaves of Mentha piperita, and then subjected to steam distillation to isolate menthol and menthone. The menthol is then oxidized to menthone using various oxidizing agents, such as chromic acid, potassium permanganate, or hydrogen peroxide.

Scientific Research Applications

Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Menthone has also demonstrated antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. Additionally, menthone has been shown to have anti-inflammatory and analgesic properties, which may be useful in the treatment of inflammatory and pain-related disorders.

properties

CAS RN

156145-74-3

Product Name

Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(1S,5R)-3-hydroxy-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone

InChI

InChI=1S/C10H14O2/c1-5(11)8-7(12)4-6-9(8)10(6,2)3/h6,9,12H,4H2,1-3H3/t6-,9-/m1/s1

InChI Key

FBWBTJJCGGUPJP-HZGVNTEJSA-N

Isomeric SMILES

CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)O

SMILES

CC(=O)C1=C(CC2C1C2(C)C)O

Canonical SMILES

CC(=O)C1=C(CC2C1C2(C)C)O

synonyms

Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-

Origin of Product

United States

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